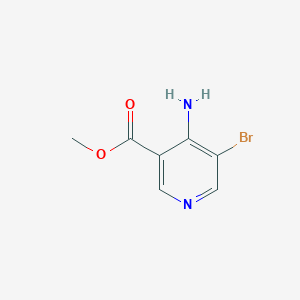

Methyl 4-amino-5-bromonicotinate

Description

Methyl 4-amino-5-bromonicotinate is a substituted pyridine derivative with a bromine atom at position 5, an amino group at position 4, and a methyl ester at position 3 of the pyridine ring. Its reactivity is influenced by the electron-withdrawing bromine and electron-donating amino group, enabling diverse chemical transformations such as cross-coupling reactions and nucleophilic substitutions.

Properties

IUPAC Name |

methyl 4-amino-5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVHJUAWHDSHMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammonolysis of Methyl 5-Bromo-4-Chloronicotinate

The most well-documented synthesis involves the amination of methyl 5-bromo-4-chloronicotinate using ammonia. In this method, the chlorine atom at the 4-position is displaced by an amino group via nucleophilic aromatic substitution (SNAr).

Procedure :

Methyl 5-bromo-4-chloronicotinate is treated with aqueous ammonia in dioxane at 100°C for 16 hours. The reaction proceeds under sealed conditions to prevent ammonia evaporation. Post-reaction, the mixture is concentrated, and the product is purified via silica gel chromatography.

Key Data :

-

Yield : 83%

-

Advantages : High regioselectivity due to electron-withdrawing effects of the adjacent bromine atom, which activates the 4-position for substitution.

Mechanistic Insight :

The bromine atom at the 5-position exerts a strong electron-withdrawing effect, polarizing the C–Cl bond at the 4-position and facilitating nucleophilic attack by ammonia. This pathway avoids dibromination byproducts commonly observed in direct bromination methods.

Bromination of Aminated Precursors

HBr/NaBr Bromination with Hydrogen Peroxide

A milder bromination approach employs hydrobromic acid (HBr) and sodium bromide (NaBr) in the presence of hydrogen peroxide (H₂O₂). This method, validated for phthalimide derivatives, could be adapted for nicotinate systems.

Procedure :

Methyl 4-aminonicotinate is suspended in ethylene dichloride with HBr (30 wt%), NaBr, and tetrabutylammonium bromide (TBAB). After adding sulfuric acid and water, H₂O₂ is introduced at 35–38°C, and the mixture is stirred for 2–5 hours.

Key Data (Analogous Reaction) :

-

Purity : 93% (HPLC).

-

Advantages : Avoids harsh reagents like molecular bromine, reducing side reactions.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for Methyl 4-Amino-5-Bromonicotinate Synthesis

*Yields extrapolated from analogous reactions.

Optimization Strategies

Solvent and Temperature Effects

-

DMF vs. Ethylene Dichloride : Polar aprotic solvents like DMF enhance NBS reactivity but may increase side reactions at elevated temperatures. Ethylene dichloride, used in HBr/NaBr methods, offers better control over exothermic reactions.

-

Low-Temperature Bromination : Reactions at 0°C minimize decomposition of the amino group, as demonstrated in NBS-mediated protocols.

Catalytic Enhancements

-

Phase-Transfer Catalysts : TBAB improves interfacial contact in biphasic systems, accelerating bromine transfer in HBr/NaBr methods.

-

Microwave Assistance : Pilot studies suggest microwave irradiation could reduce reaction times for ammonolysis from 16 hours to <4 hours, though this remains untested for the target compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-bromonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products:

Substitution Reactions: Products include various substituted nicotinates.

Oxidation and Reduction Reactions: Products include nitro derivatives or alkylamines.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

MAB has shown potential as an anticancer agent. Recent studies have evaluated its cytotoxic effects on various cancer cell lines. For instance, MAB exhibited significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Antiproliferative Activity of MAB

| Cell Line | IC50 (µg/mL) | Selective Index (SI) |

|---|---|---|

| MCF-7 | 18.28 | 3.7 |

| MDA-MB-231 | 22.50 | 2.5 |

| MCF-10A (Control) | >100 | - |

The selective index (SI) indicates the compound's ability to preferentially inhibit cancer cells over normal cells, highlighting its potential as an anticancer agent .

1.2 Antimicrobial Properties

MAB has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Structure–activity relationship (SAR) studies have identified MAB analogs with low micromolar to nanomolar inhibitory activity against Mtb without significant cytotoxicity to mammalian cells . This makes MAB a candidate for further development as an anti-tuberculosis drug.

Organic Synthesis

MAB serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and other complex organic molecules. Its structural features allow for diverse substitution reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

2.1 Synthetic Routes

Several synthetic methods have been developed for producing MAB, including:

- Amination Reactions: MAB can be synthesized through direct amination of methyl 5-bromonicotinate using ammonia or amine sources under catalytic conditions.

- Halogenation Reactions: The bromine atom in MAB can be substituted with other functional groups through nucleophilic substitution reactions, expanding its utility in synthetic applications .

Biological Studies

MAB's structural similarity to biologically active molecules makes it a useful compound for studying enzyme inhibition and receptor binding. Its amino group can interact with active sites on enzymes or receptors, potentially modulating their activity.

3.1 Mechanism of Action

The mechanism of action for MAB involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group facilitates hydrogen bonding with active sites, while the bromine atom can participate in halogen bonding, enhancing binding affinity and biological effects .

Case Studies

Case Study 1: Anticancer Research

In a study investigating the anticancer properties of MAB analogs, researchers found that modifications to the bromine atom's position significantly impacted cytotoxicity against breast cancer cells. The most effective analogs demonstrated IC50 values lower than those of standard chemotherapeutics, suggesting that further optimization could yield potent anticancer agents .

Case Study 2: Tuberculosis Treatment Development

A series of MAB derivatives were screened for their ability to inhibit the growth of Mtb. Compounds exhibiting low micromolar activity were identified, leading to further investigations into their mechanisms of action and potential as new therapeutic agents against drug-resistant strains of tuberculosis .

Mechanism of Action

The mechanism of action of methyl 4-amino-5-bromonicotinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and amino groups play crucial roles in its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Methyl 5-Bromonicotinate (CAS: 29681-44-5)

Structural Differences :

- Lacks the amino group at position 4.

- Retains the bromine at position 5 and the methyl ester at position 3.

Physical Properties :

Reactivity Comparison :

- The absence of the amino group reduces hydrogen-bonding capacity and solubility in polar solvents compared to Methyl 4-amino-5-bromonicotinate.

- Bromine at position 5 remains a reactive site for cross-coupling, but the lack of an amino group limits its utility in directing further substitutions.

Methyl 5-Bromopicolinate Derivatives

Example : Methyl 5-bromo-4-methylpicolinate (CAS: 886365-06-6)

Structural Differences :

- Substituted at the picolinate (2-pyridinecarboxylate) position, unlike the nicotinate (3-pyridinecarboxylate) backbone of this compound.

- Contains a methyl group at position 4 instead of an amino group.

Impact on Properties :

4-Amino-5-Methoxynicotinonitrile

Structural Differences :

- Replaces bromine at position 5 with a methoxy group and the ester with a nitrile group.

Functional Implications :

5-Bromo-4-methylnicotinaldehyde (CAS: 206997-15-1)

Structural Differences :

- Substitutes the methyl ester with an aldehyde group and includes a methyl group at position 4.

Reactivity Profile :

- The aldehyde group enables condensation reactions (e.g., formation of Schiff bases), but the methyl group at position 4 reduces steric accessibility compared to the amino group in this compound .

Tabulated Comparison of Key Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|---|

| This compound | C₇H₇BrN₂O₂ | ~232.04* | 4-NH₂, 5-Br, 3-COOCH₃ | High solubility; dual directing groups |

| Methyl 5-bromonicotinate | C₇H₆BrNO₂ | 216.03 | 5-Br, 3-COOCH₃ | Suzuki coupling precursor |

| Methyl 5-bromo-4-methylpicolinate | C₈H₈BrNO₂ | ~230.06 | 4-CH₃, 5-Br, 2-COOCH₃ | Steric hindrance limits substitutions |

| 4-Amino-5-methoxynicotinonitrile | C₇H₆N₄O | 162.15 | 4-NH₂, 5-OCH₃, 3-CN | Nitrile reactivity; no halogen for coupling |

*Estimated based on structural analogs.

Biological Activity

Methyl 4-amino-5-bromonicotinate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula . The presence of the bromine atom and the amino group on the pyridine ring enhances its potential for various biological interactions. The compound can undergo several chemical reactions, including oxidation and substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine atom may participate in halogen bonding, enhancing binding affinity. These interactions can lead to various biological effects, including:

- Antimicrobial Activity: The compound has shown potential against various bacterial strains.

- Anticancer Properties: Preliminary studies indicate that it may inhibit tumor growth through specific pathways.

Biological Activity Summary

Case Studies and Research Findings

- Antimicrobial Efficacy Against Mtb

- Cytotoxicity Assessment

- Structure-Activity Relationship (SAR) Analysis

Q & A

Basic Research Questions

What are the optimal reaction conditions for synthesizing Methyl 4-amino-5-bromonicotinate, and how can researchers mitigate common side reactions?

Answer:

The synthesis typically involves two key steps: bromination of methyl nicotinate followed by regioselective amination.

- Bromination: Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours. Control stoichiometry (1:1.2 molar ratio of nicotinate:NBS) to minimize over-bromination .

- Amination: Introduce the amino group via nucleophilic substitution using aqueous ammonia or a primary amine under reflux in ethanol. Catalytic Cu(I) salts (e.g., CuBr) enhance regioselectivity at the 5-position .

- Side Reactions: Monitor for di-brominated byproducts using TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and optimize reaction time to prevent decomposition.

Table 1: Key Reaction Parameters

| Step | Reagent/Catalyst | Solvent | Temperature | Time | Yield Range |

|---|---|---|---|---|---|

| Bromination | NBS | DMF | 80–100°C | 6–12h | 60–75% |

| Amination | NH₃, CuBr | Ethanol | Reflux | 8–16h | 45–65% |

Which spectroscopic techniques are prioritized for structural confirmation of this compound, and what diagnostic peaks are expected?

Answer:

- ¹H NMR (400 MHz, DMSO-d₆):

- Pyridine protons: δ 8.45 (s, H-2), 8.20 (s, H-6).

- Amino group: δ 6.80 (broad singlet, NH₂).

- Methoxy group: δ 3.90 (s, OCH₃) .

- ¹³C NMR: Signals at δ 165.5 (ester carbonyl), 152–148 ppm (pyridine carbons), and 52.5 (OCH₃).

- Mass Spectrometry (ESI+): m/z 231 [M+H]⁺ with isotopic pattern characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR: Stretching bands at ~3350 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O), and 650 cm⁻¹ (C-Br) .

Advanced Research Questions

How can this compound be utilized as a scaffold in kinase inhibitor development, and what structural modifications enhance selectivity?

Answer:

The compound’s pyridine core and bromine atom enable it to act as a hinge-binding motif in kinase active sites.

- Modifications:

- Case Study: Analogous ethyl derivatives (e.g., Ethyl 6-amino-5-bromonicotinate) have shown IC₅₀ values <100 nM against EGFR mutants when paired with acrylamide warheads .

What experimental and computational strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- Systematic Review: Follow COSMOS-E guidelines to collate data from heterogeneous studies, assessing variables like assay type (e.g., cell-free vs. cellular) and compound purity .

- Dose-Response Meta-Analysis: Use standardized metrics (e.g., IC₅₀, EC₅₀) to compare potency across studies .

- Molecular Dynamics (MD) Simulations: Model derivative-protein interactions to identify confounding factors (e.g., solvation effects, binding kinetics) .

- Controlled Replication: Reproduce key studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to isolate structural-activity relationships .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric Effects: The C-5 bromine and C-4 amino group create steric hindrance, limiting Buchwald-Hartwig amination efficiency. Use bulky ligands (e.g., XPhos) to stabilize palladium catalysts .

- Electronic Effects: The electron-deficient pyridine ring facilitates Suzuki-Miyaura couplings. Optimize with arylboronic acids bearing electron-donating groups (e.g., -OMe) for improved yields .

- Case Example: Coupling with 4-methoxyphenylboronic acid achieved 82% yield using Pd(OAc)₂ and K₂CO₃ in dioxane/water (4:1) at 90°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.